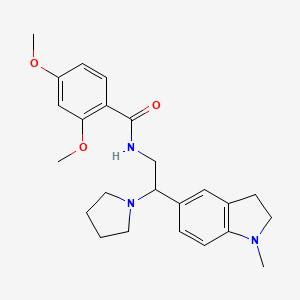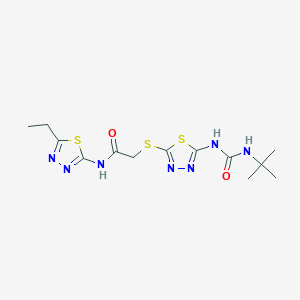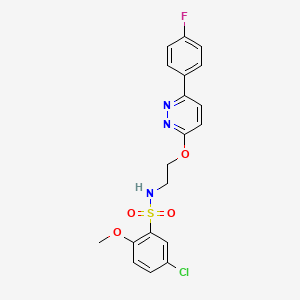
2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "DMPEB" and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Antitubercular Activity
Research on various hydrazinecarboxamide derivatives, including compounds structurally related to the queried chemical, shows significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. These compounds display in vitro efficacy comparable to or exceeding standard antitubercular drugs such as isoniazid. This suggests potential applications in designing new antitubercular agents (Asif, 2014).
Coagulation Factor Xa Inhibition
The design of competitive, small-molecule inhibitors of coagulation Factor Xa, as part of antithrombotic therapy research, has seen significant contributions. Such studies involve compounds that may share pharmacophoric features with the queried compound, highlighting its potential application in developing novel anticoagulants with high selectivity and oral bioavailability (Pauls, Ewing, & Choi-Sledeski, 2001).
CNS Acting Drugs Synthesis
Investigations into functional chemical groups that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity have identified heterocycles with nitrogen, sulfur, and oxygen atoms. These studies provide a framework for exploring the CNS activity of novel compounds, potentially including the queried chemical (Saganuwan, 2017).
Photocatalytic Degradation of Pollutants
Research on the photocatalytic degradation of pollutants, such as aromatic and alicyclic compounds in water, emphasizes the importance of understanding the intermediate products and mechanisms involved. This area of research could be relevant to the queried compound, especially in terms of environmental remediation and the degradation of complex organic molecules (Pichat, 1997).
Amyloid Imaging in Alzheimer's Disease
Advancements in amyloid imaging for Alzheimer's disease diagnosis have involved the development of specific ligands, some of which could share structural similarities or functional analogies with the compound . Such research is pivotal in early detection and monitoring of disease progression (Nordberg, 2007).
Propriétés
IUPAC Name |
2,4-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-26-13-10-18-14-17(6-9-21(18)26)22(27-11-4-5-12-27)16-25-24(28)20-8-7-19(29-2)15-23(20)30-3/h6-9,14-15,22H,4-5,10-13,16H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLZXVHZGJSZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=C(C=C3)OC)OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[(4-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2476808.png)
![N-(4-Methylsulfonylphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2476809.png)